molecular formula C8H5Cl2NaO3 B7801897 sodium;2-(2,4-dichlorophenoxy)acetate

sodium;2-(2,4-dichlorophenoxy)acetate

Cat. No.: B7801897
M. Wt: 243.02 g/mol
InChI Key: RFOHRSIAXQACDB-UHFFFAOYSA-M
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Description

Sodium 2-(2,4-dichlorophenoxy)acetate, also known as sodium 2,4-D monohydrate (CAS 2702-72-9), is the sodium salt of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Its molecular formula is C₈H₅Cl₂NaO₃·H₂O (or C₈H₅Cl₂NaO₃ in anhydrous form), with a molecular weight ranging from 243.02 to 261.03 g/mol depending on hydration . The compound is water-soluble, making it suitable for aqueous herbicide formulations, and is primarily used as a selective systemic herbicide and plant growth regulator . It functions by mimicking natural auxins, disrupting cell division in target plants.

Synthesis of related 2,4-D derivatives typically involves esterification or salt formation. For example, 2,4-dichlorophenoxyacetic acid is synthesized via refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by precipitation and recrystallization . The sodium salt is then formed by neutralizing the acid with sodium hydroxide.

Properties

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHRSIAXQACDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;2-(2,4-dichlorophenoxy)acetate involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and controlled environments to ensure the desired chemical structure is achieved. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and databases.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Thermal Decomposition

Pyrolysis of sodium 2-(2,4-dichlorophenoxy)acetate produces chlorinated dibenzo-p-dioxins (CDDs) and N-nitrosamines , particularly in amine-containing formulations .

Key Pathways:

  • Dioxin formation : Self-condensation of 2,4-dichlorophenol intermediates generates 2,7-dichlorodibenzo-p-dioxin .

  • Amide formation : Pyrolysis of amine salts yields corresponding amides .

Table 2: Impurities in Technical 2,4-D Formulations

ImpurityConcentration Range (ppm)
2,4-Dichlorophenol0.1–0.6
2,6-Dichlorophenol0.001–0.048
1,3,6,8-Tetrachlorodibenzo-p-dioxin<1.0 (ester formulations)
N-NitrosaminesTrace levels

Hydrolysis and pH-Dependent Behavior

The compound dissociates in aqueous solutions:

C8H5Cl2NaO3C8H6Cl2O3+Na+\text{C}_8\text{H}_5\text{Cl}_2\text{NaO}_3 \rightarrow \text{C}_8\text{H}_6\text{Cl}_2\text{O}_3^- + \text{Na}^+

  • Stability : Degrades in acidic conditions (pH < 4) to regenerate 2,4-D acid .

  • Photolysis : Rapidly decomposes under UV light, forming chlorophenols and acetic acid derivatives .

Environmental Degradation

In soil and water, microbial action cleaves the ether bond, yielding:

  • 2,4-Dichlorophenol (major metabolite)

  • Glycolic acid derivatives .

Table 3: Degradation Half-Lives

MediumHalf-Life (Days)
Aerobic soil5–14
Water (pH 7)10–30
Anaerobic soil30–90

Reaction with Metals and Oxidants

  • Redox interactions : Reacts with Fe³⁺ or MnO₂, leading to oxidative decarboxylation and Cl⁻ release.

  • Chlorine displacement : Substitution reactions with nucleophiles (e.g., OH⁻) occur at the aromatic ring’s ortho and para positions .

Industrial Byproduct Formation

During manufacturing, side reactions generate:

  • Trichlorophenoxyacetic acid (via over-chlorination)

  • Bis(2,4-dichlorophenoxy)acetic acid (dimerization) .

Key Research Findings:

  • Catalytic efficiency : FePC reduces chlorination time by 50% compared to traditional methods .

  • Dioxin mitigation : Ester formulations exhibit higher CDD contamination than amine salts .

  • Thermal stability : Decomposition begins at 216°C, with complete breakdown above 300°C .

Scientific Research Applications

Agricultural Applications

Weed Control

Sodium 2-(2,4-dichlorophenoxy)acetate is primarily employed for the control of broadleaf weeds in various crops. Its selectivity allows it to target dicotyledonous plants while sparing monocots, making it suitable for use in cereal grains such as wheat and corn. The following table summarizes its application rates and target crops:

Crop Type Application Rate (kg/ha) Target Weeds
Cereal Grains0.5 - 1.5Dandelion, Thistle, Clover
Pastures1.0 - 2.0Broadleaf Dock, Buttercup
Turf Management0.5 - 1.0Various broadleaf weeds
Aquatic Environments0.25 - 1.0Water Hyacinth, Duckweed

Non-Agricultural Applications

Urban and Residential Use

Sodium 2-(2,4-dichlorophenoxy)acetate is also utilized in urban settings for lawn care and landscape maintenance. It is commonly found in commercial herbicide formulations aimed at maintaining aesthetic landscapes by controlling unwanted broadleaf plants.

  • Lawn Care: Effective in residential lawns to eliminate weeds without harming grass.
  • Parks and Golf Courses: Used extensively to maintain turf quality.

Environmental Applications

Aquatic Weed Management

The compound is registered for use in aquatic environments to manage invasive species that can disrupt local ecosystems. Its application helps restore balance in water bodies by controlling species like water hyacinth and other problematic aquatic plants.

Research Applications

Plant Growth Regulation

Sodium 2-(2,4-dichlorophenoxy)acetate serves as a synthetic auxin in plant research and tissue culture. It is often included in plant cell culture media to promote cell division and growth.

  • Murashige and Skoog Medium: Commonly used in plant tissue culture for the propagation of various plant species.

Case Studies

Case Study: Efficacy in Cereal Crops

A study conducted on the efficacy of sodium 2-(2,4-dichlorophenoxy)acetate in wheat showed a significant reduction in broadleaf weed populations compared to untreated control plots. The results indicated a weed biomass reduction of up to 85%, demonstrating its effectiveness as a selective herbicide.

Case Study: Environmental Impact Assessment

Research assessing the environmental impact of sodium 2-(2,4-dichlorophenoxy)acetate revealed moderate toxicity to non-target organisms such as birds and earthworms. Long-term studies indicated that while acute toxicity was low, chronic exposure could lead to population declines in sensitive species.

Safety and Regulatory Status

The regulatory status of sodium 2-(2,4-dichlorophenoxy)acetate varies by region but is generally approved for use with specific guidelines to minimize environmental impact. Safety data sheets indicate that while it poses risks to aquatic life, proper application techniques can mitigate these effects.

Mechanism of Action

The mechanism of action of sodium;2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare sodium 2-(2,4-dichlorophenoxy)acetate with key analogs in terms of chemical properties, applications, and toxicity.

Table 1: Comparative Analysis of Sodium 2-(2,4-Dichlorophenoxy)Acetate and Analogous Compounds

Compound Name Molecular Formula Solubility Key Applications Toxicity/Environmental Impact
Sodium 2-(2,4-dichlorophenoxy)acetate C₈H₅Cl₂NaO₃·H₂O Water-soluble Aqueous herbicides, foliar sprays Moderate toxicity; requires PPE
2,4-D Acid (Parent compound) C₈H₆Cl₂O₃ Low water solubility Requires ester/salt for formulation Regulated; potential carcinogen
Ethyl 2,4-D Ester C₁₀H₁₀Cl₂O₃ Lipophilic Oil-based sprays, soil treatments Higher environmental persistence
BA(2,4-D) Ionic Liquid Cation + C₈H₅Cl₂O₃⁻ Variable Enhanced herbicidal activity Toxic to microbial communities
Isooctyl 2,4-D Ester C₁₆H₂₂Cl₂O₃ Lipophilic Industrial weed control High volatility; potential groundwater contamination

Chemical and Functional Differences

Solubility and Formulation: Sodium 2-(2,4-dichlorophenoxy)acetate’s water solubility enables ready-to-use aqueous sprays, unlike lipophilic esters (e.g., ethyl or isooctyl esters), which require organic solvents for formulation .

Environmental Persistence :

  • Sodium salts degrade faster in water due to ionization, reducing soil persistence. In contrast, esters like ethyl 2,4-D (CAS 533-23-3) and isooctyl derivatives (CAS 28631-35-8) resist hydrolysis, leading to longer environmental retention .
  • Ionic liquids (e.g., BA(2,4-D)) may inhibit biogas production by disrupting microbial activity, highlighting niche ecological risks .

Toxicity Profile: The sodium salt’s primary hazards involve irritation (skin/eyes) and acute toxicity upon ingestion, necessitating strict handling protocols . Parent 2,4-D acid is classified as a possible human carcinogen, with stringent regulatory limits in drinking water (e.g., EPA’s 70 µg/L) . Esters, while less acutely toxic, pose chronic risks due to bioaccumulation in fatty tissues .

Application-Specific Advantages

  • Agricultural Use: Sodium 2-(2,4-dichlorophenoxy)acetate is preferred for crops requiring rapid foliar absorption, whereas esters are used in non-aqueous systems (e.g., forestry) .

Q & A

Q. How should researchers address variability in herbicidal activity assays across plant species?

  • Methodological Answer : Standardize assays using Arabidopsis thaliana (model organism) with controlled auxin-response pathways. Adjust concentrations to EC₅₀ values (e.g., 0.1 μM for broadleaf weeds vs. 1.5 μM for grasses) and validate via chlorophyll fluorescence imaging .

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